7alpha-Hydroxy-4-cholesten-3-one

CYP7A1 Bile Acid Synthesis Biomarker Validation

7alpha-Hydroxy-4-cholesten-3-one (C4) is the only stable, direct readout of hepatic CYP7A1 flux (serum r=0.929), enabling non-invasive bile acid synthesis assessment without liver biopsy. Distinct from unstable 7alpha-hydroxycholesterol and pathway-diverted 4-cholesten-3-one, C4 uniquely serves as both the validated clinical biomarker for NAFLD, diabetes, and hypercholesterolemia trials and the correct physiological substrate for CYP8B1 kinetic assays. High-purity C4 reference standard is critical for reproducible LC-MS/MS quantification (LOD 100 fg) and enzyme activity studies. Sourcing authentic C4—not generic sterol analogs—ensures physiologically relevant Km/Vmax values and accurate pathway flux measurements.

Molecular Formula C27H44O2
Molecular Weight 400.6 g/mol
CAS No. 3862-25-7
Cat. No. B024208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7alpha-Hydroxy-4-cholesten-3-one
CAS3862-25-7
Synonyms7 alpha-hydroxy-4-cholesten-3-one
7-hydroxy-4-cholesten-3-one
7alpha-hydroxy-4-cholesten-3-one
cholest-4-en-7 alpha-ol-3-one
Molecular FormulaC27H44O2
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C
InChIInChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24-,25+,26+,27-/m1/s1
InChIKeyIOIZWEJGGCZDOL-RQDYSCIWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7alpha-Hydroxy-4-cholesten-3-one (CAS 3862-25-7): A Key Bile Acid Intermediate and CYP7A1 Activity Biomarker for Procurement and Research Applications


7alpha-Hydroxy-4-cholesten-3-one (C4) is a steroidal intermediate (C27H44O2, MW 400.64) in the classical bile acid biosynthesis pathway [1]. It is produced from cholesterol via the rate-limiting enzyme CYP7A1 and is a direct physiological substrate for CYP8B1 [2]. Beyond its role as a metabolic intermediate, C4 acts as a pregnane X receptor (PXR) agonist and is widely used as a validated circulating biomarker for hepatic CYP7A1 enzymatic activity and bile acid synthesis rates in clinical and research settings [3].

Why Generic Bile Acid Precursors Cannot Substitute for 7alpha-Hydroxy-4-cholesten-3-one in CYP7A1 Activity Assays and Metabolic Tracing


7alpha-Hydroxy-4-cholesten-3-one occupies a unique, non-redundant node in bile acid biosynthesis: it is the immediate and stable downstream product of the rate-limiting CYP7A1 reaction and the obligate precursor for the two primary bile acids, cholic acid and chenodeoxycholic acid [1]. Unlike its immediate precursor 7alpha-hydroxycholesterol, which is unstable and prone to auto-oxidation, or downstream bile acids which are subject to extensive enterohepatic recycling, C4 provides a direct and stable readout of hepatic CYP7A1 flux [2]. This unique position means that generic substitution with related steroidal analogs—such as 4-cholesten-3-one or 7alpha-hydroxycholesterol—will fail to recapitulate the specific enzymatic, analytical, and biomarker properties that make C4 the definitive standard for assessing bile acid synthesis and enzyme activity.

Quantitative Differentiation of 7alpha-Hydroxy-4-cholesten-3-one Against Closest Analogs and Alternatives


Serum C4 Concentration Directly Correlates with Hepatic CYP7A1 Activity: A Validated Biomarker Relationship

Unlike generic sterols, 7alpha-hydroxy-4-cholesten-3-one demonstrates a quantitative, linear relationship with the enzymatic activity of hepatic CYP7A1, establishing its unique value as a circulating biomarker. A validated assay showed that serum/plasma C4 levels strongly correlate with directly measured hepatic microsomal CYP7A1 activity (r = 0.929) under steady-state conditions, and this correlation is maintained during dynamic diurnal fluctuations [1].

CYP7A1 Bile Acid Synthesis Biomarker Validation

Divergent Metabolic Fate: C4 as Exclusive Precursor for Primary Bile Acids vs. 4-Cholesten-3-one for Cholestanol

7alpha-Hydroxy-4-cholesten-3-one and 4-cholesten-3-one exhibit fundamentally different metabolic fates, a critical distinction for metabolic studies. In vivo pulse-labeling studies in a cerebrotendinous xanthomatosis patient and control subject demonstrated that [G-3H]7alpha-hydroxy-4-cholesten-3-one was converted into the primary bile acids cholic acid and chenodeoxycholic acid, with no labeling of cholesterol or cholestanol. Conversely, [4-14C]4-cholesten-3-one was primarily converted into cholestanol, with trace labeling of bile acids [1].

Bile Acid Metabolism Cerebrotendinous Xanthomatosis Metabolic Tracing

Superior Substrate Efficiency: C4 is Reduced 3-4x More Efficiently than its C29 Phytosterol Analog

7alpha-Hydroxy-4-cholesten-3-one demonstrates a marked kinetic advantage over its C29 plant sterol analog (24alpha-ethyl-7alpha-hydroxy-4-cholesten-3-one) as a substrate for the key bile acid biosynthetic enzyme, delta4-3-oxosteroid 5beta-reductase. In rat liver subcellular fractions, 7alpha-hydroxy-4-cholesten-3-one was reduced three to four times as efficiently as the C29 analog [1]. This indicates a strong steric or electronic preference for the C27 side chain in this critical enzymatic step.

Enzyme Kinetics 5beta-Reductase Phytosterol Metabolism

Analytical Sensitivity: LC-ESI-MS/MS Detection Limit of 100 fg Enables Precise Quantification in Small Serum Volumes

A highly sensitive and specific LC-ESI-MS/MS method has been validated for quantifying 7alpha-hydroxy-4-cholesten-3-one (C4) in human serum. This method, employing stable isotope dilution and picolinoyl ester derivatization, achieved a detection limit of 100 fg for the C4 derivative [1]. While a direct comparison of detection limits for other oxysterols is not provided in the same assay context, this represents a 1,000-fold improvement in sensitivity compared to conventional HPLC-UV methods for C4 itself [1].

LC-MS/MS Analytical Chemistry Biomarker Quantification

Validated LC-MS/MS Assay Performance: Accuracy and Stability Data for Clinical Research Support

A surrogate matrix-based LC-MS/MS assay for C4 in human serum was fully validated according to FDA guidelines. The assay demonstrated a linear analytical range from 0.200 to 200 ng/mL, with overall accuracy between 97.9% and 101% and precision (CV) of less than 4.0% [1]. Comprehensive stability testing showed C4 is stable in human serum for up to 24.7 hours at room temperature, up to 34 days at -25°C or -80°C, and after five freeze/thaw cycles [1].

LC-MS/MS Validation Clinical Trial Support Assay Performance

High-Value Research and Industrial Applications for 7alpha-Hydroxy-4-cholesten-3-one Based on Proven Differentiation


Non-Invasive Monitoring of Hepatic CYP7A1 Activity in Clinical Trials for Metabolic Disorders

The strong correlation between serum C4 and hepatic CYP7A1 activity (r = 0.929) uniquely positions 7alpha-hydroxy-4-cholesten-3-one as the definitive non-invasive biomarker for assessing bile acid synthesis flux in vivo [1]. In clinical trials for conditions like NAFLD, diabetes, or hypercholesterolemia where CYP7A1 modulation is a therapeutic target, procurement of high-purity C4 reference standards is essential for the validated LC-MS/MS assays used to track pharmacodynamic responses, eliminating the need for invasive liver biopsies.

Metabolic Pathway Tracing and Flux Analysis in Primary Bile Acid Research

The distinct metabolic fate of 7alpha-hydroxy-4-cholesten-3-one—specifically its exclusive conversion to cholic and chenodeoxycholic acids—makes it an indispensable tracer for studying the classical bile acid biosynthetic pathway [2]. Researchers investigating inborn errors of bile acid metabolism or the effects of genetic polymorphisms on pathway flux must use authentic C4, as related sterols like 4-cholesten-3-one are diverted to alternative pathways (e.g., cholestanol) and would provide inaccurate flux measurements.

In Vitro Enzyme Kinetic Studies for CYP8B1 and 5beta-Reductase Substrate Characterization

As the physiological substrate for CYP8B1 and a preferred substrate for delta4-3-oxosteroid 5beta-reductase (with 3-4 fold higher efficiency over its C29 analog), 7alpha-hydroxy-4-cholesten-3-one is the biochemically correct standard for in vitro enzyme kinetic assays [3]. Sourcing C4, rather than a less efficient plant sterol analog, is critical for obtaining physiologically relevant Km and Vmax values and for screening potential small-molecule inhibitors of these enzymes involved in cholesterol homeostasis.

Supporting High-Sensitivity Clinical Diagnostics and Cohort Studies

The established LC-MS/MS method with a detection limit of 100 fg and validated stability metrics (24.7 h at RT, 34 days at -80°C) enables precise quantification of C4 from minimal sample volumes [4][5]. This makes the compound a practical choice for large-scale epidemiological cohort studies or clinical diagnostic panels investigating bile acid malabsorption, irritable bowel syndrome, or PCOS. Procurement of C4 analytical standards is necessary to calibrate these high-sensitivity assays and ensure robust, comparable data across study sites and time points.

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